molecular formula C22H15N3S B2838933 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole CAS No. 1414661-82-7

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole

Cat. No.: B2838933
CAS No.: 1414661-82-7
M. Wt: 353.44
InChI Key: TVXDBHBOTNOKBV-UHFFFAOYSA-N
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Description

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole is a heterocyclic compound that features both benzimidazole and thiazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole typically involves the condensation of 2-aminobenzimidazole with 4-bromobenzaldehyde, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in chloroform for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole is unique due to the combination of both benzimidazole and thiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3S/c1-2-6-15(7-3-1)20-14-26-22(25-20)17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-14H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXDBHBOTNOKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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